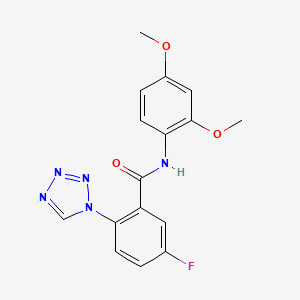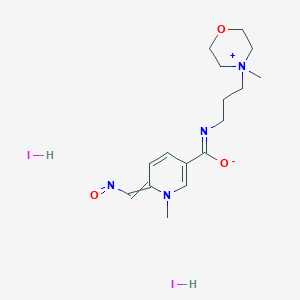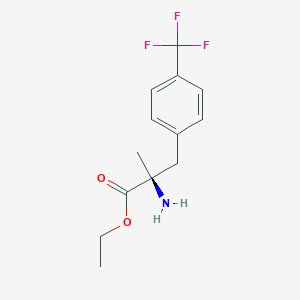![molecular formula C10H16O2S B12635587 7-Oxa-12-thiaspiro[5.6]dodecan-3-one CAS No. 954236-23-8](/img/structure/B12635587.png)
7-Oxa-12-thiaspiro[5.6]dodecan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Oxa-12-thiaspiro[56]dodecan-3-one is a chemical compound with the molecular formula C10H16O2S It is characterized by a spirocyclic structure containing both oxygen and sulfur atoms within its ring system
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 7-Oxa-12-thiaspiro[5.6]dodecan-3-on beinhaltet typischerweise die Bildung des spirocyclischen Ringsystems durch eine Reihe organischer Reaktionen. Eine gängige Methode beinhaltet die Reaktion eines geeigneten Dithiolans mit einem Epoxid unter sauren oder basischen Bedingungen, um die spirocyclische Struktur zu bilden. Die Reaktionsbedingungen erfordern oft eine sorgfältige Kontrolle von Temperatur und pH-Wert, um sicherzustellen, dass das gewünschte Produkt mit hoher Ausbeute und Reinheit erhalten wird.
Industrielle Produktionsmethoden
Die industrielle Produktion von 7-Oxa-12-thiaspiro[5.6]dodecan-3-on kann ähnliche Synthesewege, aber in größerem Maßstab beinhalten. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungsverfahren wie Destillation, Kristallisation und Chromatographie eingesetzt, um die Verbindung in ihrer reinen Form zu isolieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
7-Oxa-12-thiaspiro[5.6]dodecan-3-on kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Das Schwefelatom im spirocyclischen Ring kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Die Carbonylgruppe kann reduziert werden, um Alkohole oder andere reduzierte Derivate zu bilden.
Substitution: Die Verbindung kann nukleophile oder elektrophile Substitutionsreaktionen eingehen, insbesondere am Carbonylkohlenstoff oder an benachbarten Positionen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, m-Chlorperbenzoesäure (m-CPBA) und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.
Substitution: Reagenzien wie Alkylhalogenide, Säurechloride und organometallische Verbindungen können unter geeigneten Bedingungen eingesetzt werden.
Hauptprodukte, die gebildet werden
Oxidation: Sulfoxide und Sulfone.
Reduktion: Alkohole und andere reduzierte Derivate.
Substitution: Verschiedene substituierte spirocyclische Verbindungen, abhängig von den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
7-Oxa-12-thiaspiro[5.6]dodecan-3-on hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in der organischen Synthese verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und antifungaler Eigenschaften.
Medizin: Erforscht auf seine potenziellen therapeutischen Anwendungen, insbesondere bei der Entwicklung neuer Medikamente und Arzneimittel.
Industrie: Wird bei der Produktion von Spezialchemikalien und Materialien mit einzigartigen Eigenschaften eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 7-Oxa-12-thiaspiro[5.6]dodecan-3-on beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -wegen. Die einzigartige spirocyclische Struktur der Verbindung ermöglicht es ihr, an bestimmte Enzyme oder Rezeptoren zu binden und deren Aktivität zu modulieren. Diese Wechselwirkung kann zu verschiedenen biologischen Effekten führen, wie z. B. der Hemmung des mikrobiellen Wachstums oder der Modulation von Stoffwechselwegen. Die genauen molekularen Zielstrukturen und -wege, die beteiligt sind, hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of 7-Oxa-12-thiaspiro[5.6]dodecan-3-one involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
7-Oxa-12-thiaspiro[5.6]dodecan: Fehlt die Carbonylgruppe, die in 7-Oxa-12-thiaspiro[5.6]dodecan-3-on vorhanden ist.
7-Oxa-12-thiaspiro[5.6]dodecan-2-on: Ähnliche Struktur, aber mit der Carbonylgruppe an einer anderen Position.
7-Oxa-12-thiaspiro[5.6]dodecan-4-on: Ein weiteres Positionsisomer mit der Carbonylgruppe an der vierten Position.
Einzigartigkeit
7-Oxa-12-thiaspiro[5.6]dodecan-3-on ist einzigartig aufgrund seiner spezifischen spirocyclischen Struktur und des Vorhandenseins sowohl von Sauerstoff- als auch Schwefelatomen innerhalb des Ringsystems. Diese Kombination von Merkmalen verleiht ihm besondere chemische und biologische Eigenschaften, die es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen machen.
Eigenschaften
CAS-Nummer |
954236-23-8 |
|---|---|
Molekularformel |
C10H16O2S |
Molekulargewicht |
200.30 g/mol |
IUPAC-Name |
7-oxa-12-thiaspiro[5.6]dodecan-3-one |
InChI |
InChI=1S/C10H16O2S/c11-9-3-5-10(6-4-9)12-7-1-2-8-13-10/h1-8H2 |
InChI-Schlüssel |
KOOMDFWUUCHMHH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCSC2(CCC(=O)CC2)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-dimethyl-4-{[(4-methylcyclohexyl)amino]methyl}tetrahydro-2H-pyran-4-ol](/img/structure/B12635509.png)
![3-[(1S,3S,3aS,6aR)-5'-fluoro-2',4,6-trioxo-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide](/img/structure/B12635513.png)

![2-[(2-Bromophenyl)sulfonyl]pyridine](/img/structure/B12635534.png)
![3-(Pyrrolidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12635535.png)


![(S)-tert-butyl (1-(3',5'-dichloro-[1,1'-biphenyl]-4-yl)-3-oxopropan-2-yl)carbamate](/img/structure/B12635569.png)
![Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate](/img/structure/B12635570.png)



![14-{[tert-Butyl(dimethyl)silyl]oxy}tetradecan-2-one](/img/structure/B12635589.png)
![4-[5-Methyl-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one](/img/structure/B12635596.png)
